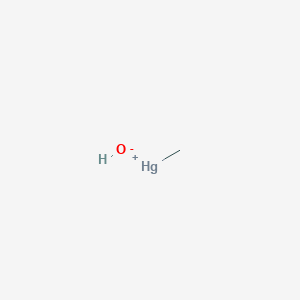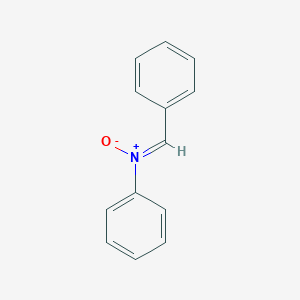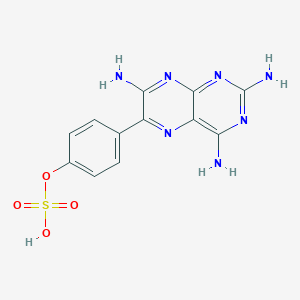
Hydroxytriamterene sulfate
Overview
Description
Hydroxytriamterene sulfate is a compound with the molecular formula C12H11N7O4S . It contains 37 bonds in total, including 26 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 3 primary amines (aromatic), 1 hydroxyl group, 1 sulfuric (thio-/dithio-) acid, and 1 Pyrimidine .
Molecular Structure Analysis
Hydroxytriamterene sulfate contains 35 atoms; 11 Hydrogen atoms, 12 Carbon atoms, 7 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It also contains 37 bonds in total, including 26 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 3 primary amines (aromatic), 1 hydroxyl group, 1 sulfuric (thio-/dithio-) acid, and 1 Pyrimidine .Physical And Chemical Properties Analysis
Hydroxytriamterene sulfate has a density of 1.8±0.1 g/cm3, a molar refractivity of 83.2±0.4 cm3, and a molar volume of 194.6±3.0 cm3 . It has 11 H bond acceptors, 7 H bond donors, and 3 freely rotating bonds . Its polar surface area is 202 Å2, and its polarizability is 33.0±0.5 10-24 cm3 .Scientific Research Applications
Capillary Electrophoresis Methods for Analysis : Horstkötter et al. (2002) developed two capillary electrophoresis methods for determining triamterene and hydroxytriamterene sulfate in human urine. They found that the laser-induced fluorescence (LIF) detection method had a significantly lower limit of quantification compared to conventional UV detection, indicating its greater sensitivity for analysis (Horstkötter et al., 2002).
Pharmacokinetics in Humans : Hasegawa et al. (1982) studied the pharmacokinetic profiles of triamterene and hydroxytriamterene sulfate in humans. Their research showed that the plasma concentration of hydroxytriamterene sulfate was significantly higher than that of triamterene at identical sampling times. This study provides insight into the metabolism and excretion of triamterene and its metabolite (Hasegawa et al., 1982).
High-Performance Liquid Chromatographic (HPLC) Assay : Sörgel et al. (1984) reported the first rapid and highly sensitive HPLC assay for triamterene, hydroxytriamterene, and hydroxytriamterene sulfate in blood, plasma, and urine. This method provided complete recovery of these compounds and was applied in several pharmacokinetic studies (Sörgel et al., 1984).
Deconjugation in Rats : Muirhead et al. (1989) investigated the extent of deconjugation of hydroxytriamterene sulfate in rats. They found significant deconjugation after various administration routes, indicating the metabolic pathways of this compound in animal models (Muirhead et al., 1989).
Effect of Diflunisal on Triamterene Elimination : Jacob et al. (2000) studied the effect of diflunisal on the elimination of triamterene. They found that while diflunisal did not affect the pharmacokinetics of triamterene itself, it significantly altered the plasma AUC and renal clearance of hydroxytriamterene sulfate. This suggests a potential interaction between these drugs (Jacob et al., 2000).
properties
IUPAC Name |
[4-(2,4,7-triaminopteridin-6-yl)phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O4S/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLZTFAGJYBEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933158 | |
| Record name | 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxytriamterene sulfate | |
CAS RN |
1476-48-8, 61867-18-3 | |
| Record name | p-Hydroxytriamterene sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxytriamterene sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxytriamterene sulfate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061867183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYTRIAMTERENE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7634CQ9ZJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



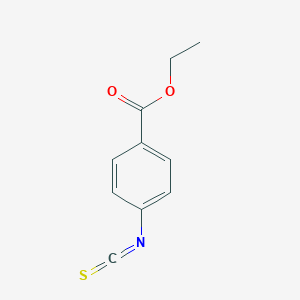








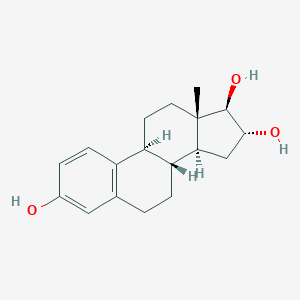
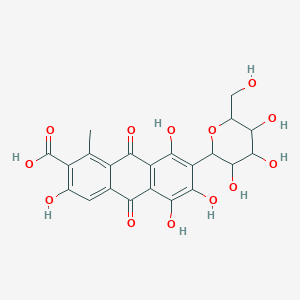
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
